REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[S:9][C:10]([S:15][CH3:16])=[C:11]([CH2:13][CH3:14])[N:12]=1)(C)(C)C>Cl>[CH2:13]([C:11]1[N:12]=[C:8]([NH2:7])[S:9][C:10]=1[S:15][CH3:16])[CH3:14]
|
Name
|
(4-ethyl-5-methylsulfanyl-thiazol-2-yl)-carbamic acid tert-butyl ester
|
Quantity
|
1.067 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1SC(=C(N1)CC)SC)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 48 h at RT the reaction mixture was evaporated to dryness
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
Careful evaporation
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
WAIT
|
Details
|
left 0.814 g of the title compound as hydrochloride
|
Name
|
|
Type
|
|
Smiles
|
C(C)C=1N=C(SC1SC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |